Specneuzhenide
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Overview
Description
- It exhibits pharmacological effects such as anti-inflammatory, antibacterial, anti-aging, and blood glucose and lipid-lowering properties .
- The molecular formula of Specnuezhenide is C~31~H~42~O~17~ with a molecular weight of 686.66 g/mol .
Specnuezhenide: is a glycoside compound found in the fruits of .
Biochemical Analysis
Biochemical Properties
Specneuzhenide interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce neurotoxicity induced by 6-OHDA in SH-SY5Y cells when used at a concentration of 10 μM . This suggests that this compound may interact with enzymes involved in the biochemical reactions that lead to neurotoxicity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reduce high glucose-induced levels of cleaved caspase-3 protein and apoptosis in mouse glomerular mesangial cells . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit the expression of NF-κB in diabetic rats, which then inhibited the inflammatory reaction in the vascular tissues in the presence of diabetes . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, this compound (5 and 10 mg/kg) has been shown to prevent retinal neovascularization in a rat model of oxygen-induced retinopathy
Metabolic Pathways
It is known that this compound can regulate glycometabolism and oxidative stress , suggesting that it interacts with enzymes or cofactors involved in these metabolic pathways.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for Specnuezhenide are not widely documented in the literature. Further research may be needed to uncover these details.
Chemical Reactions Analysis
Reactions: Specnuezhenide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions likely involve standard reagents and conditions used for glycosides and terpenoids.
Major Products: The products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Specnuezhenide’s anti-inflammatory properties make it relevant for drug development and chemical research.
Biology: It may have applications in cell biology studies due to its effects on NF-κB and wnt/β-catenin signaling pathways.
Medicine: Specnuezhenide’s potential as an anti-inflammatory agent could be explored for osteoarthritis treatment.
Industry: Its antibacterial properties might be useful in cosmetic or pharmaceutical formulations.
Mechanism of Action
NF-κB and Wnt/β-Catenin Inhibition: Specnuezhenide inhibits IL-1β-induced inflammation in chondrocytes by suppressing NF-κB and wnt/β-catenin signaling pathways.
Molecular Targets: It likely interacts with proteins involved in these pathways.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature. Further research could explore related glycosides and terpenoids.
Properties
IUPAC Name |
methyl (4S,5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUCSFEBXPTAY-GSUVRYNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346299 |
Source
|
Record name | Specnuezhenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449733-84-0 |
Source
|
Record name | Specnuezhenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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